molecular formula C8H8BrNO3S B2620651 2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid CAS No. 1696245-68-7

2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid

Cat. No. B2620651
CAS RN: 1696245-68-7
M. Wt: 278.12
InChI Key: VYWKNPKSEFKJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound that is widely used in scientific research for its unique chemical properties. This compound has been studied extensively in recent years due to its potential applications in various fields such as medicinal chemistry, biochemistry, and material science.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes such as protein kinases and phosphatases. It is believed that this inhibition leads to the disruption of cellular signaling pathways, which can ultimately result in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to inhibit the growth of certain bacteria and fungi. In terms of physiological effects, this compound has been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid in lab experiments is its versatility. This compound can be used as a building block for the synthesis of various organic compounds, making it a valuable tool for medicinal chemists and material scientists. Additionally, its fluorescent properties make it useful for the detection of metal ions in biological systems. However, one limitation of using this compound is its potential toxicity. Care must be taken when handling this compound, as it can be harmful if ingested or inhaled.

Future Directions

There are many potential future directions for research involving 2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to fully understand the mechanism of action of this compound and to determine its efficacy in vivo. Additionally, research could focus on the development of new fluorescent probes based on this compound for the detection of other metal ions in biological systems. Finally, studies could be conducted to investigate the potential use of this compound in the development of new materials with unique properties.

Synthesis Methods

The synthesis of 2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid involves the reaction of 2-amino-5-bromothiazole with ethylene oxide in the presence of a base such as potassium carbonate. The resulting product is then treated with chloroacetic acid to yield the final compound. The synthesis method is relatively simple and can be carried out in a laboratory setting with standard equipment.

Scientific Research Applications

2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of various organic compounds such as peptides, nucleotides, and heterocycles. This compound is also used as a fluorescent probe for the detection of metal ions in biological systems. Additionally, this compound has been studied for its potential use as an anti-cancer agent.

properties

IUPAC Name

2-bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3S/c9-8-10-5(7(11)12)6(14-8)4-1-2-13-3-4/h4H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWKNPKSEFKJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=C(N=C(S2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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